![molecular formula C15H17N3O2S B2862874 N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide CAS No. 1421584-61-3](/img/structure/B2862874.png)
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide
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Overview
Description
Methylamino- and dimethylaminoquinolines are often used as textbook compounds for considering such fundamental aspects of heterocyclic chemistry as tautomerism, mutual influence of the heteroatom and amino group, kinetic and thermodynamic control, and classic name reactions . They are frequently studied in the context of medicinal chemistry and design of new materials .
Synthesis Analysis
The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring most often has been achieved by using the classic methods for quinoline ring assembly from suitable aniline type precursors . One of such methods is based on the Skraup reaction and its modification known as the Doebner–Miller synthesis .Molecular Structure Analysis
These compounds are protonated depending on the substituents primarily at the quinoline ring nitrogen atom or at the peri dimethylamino groups . In the latter case, these compounds can be characterized as proton sponges .Chemical Reactions Analysis
These compounds participate in both electrophilic and nucleophilic substitution reactions . They also exhibit reactions similar to benzene and pyridine .Scientific Research Applications
Antibacterial Property
Sulfonamides are known for their antibacterial properties. They are used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections . The antibacterial activity of sulfonamides is due to their ability to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .
Veterinary Medicine
In veterinary medicine, sulfonamides like Sulfamethazine (SMZ) are commonly used to treat livestock diseases such as gastrointestinal and respiratory tract infections .
Treatment of Toxoplasmosis
Sulfadiazine (SDZ), another sulfonamide drug, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
Anti-Carbonic Anhydrase Activity
Sulfonamides exhibit anti-carbonic anhydrase activity, which allows them to play a role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Environmental Toxicity
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .
Allergic Reactions
Large doses of sulfonamides may cause strong allergic reactions. Two of the most serious reactions are Stevens–Johnson syndrome and toxic epidermal necrolysis .
Mechanism of Action
Target of Action
N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target . For instance, by inhibiting dihydropteroate synthetase, they prevent the synthesis of folic acid, a vital component for bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides affects the folic acid synthesis pathway . This disruption can lead to a halt in bacterial growth, as folic acid is essential for the synthesis of nucleotides, the building blocks of DNA .
Result of Action
The primary result of the action of sulfonamides, including N-(4-(dimethylamino)but-2-yn-1-yl)quinoline-8-sulfonamide, is the inhibition of bacterial growth . By blocking the synthesis of folic acid, they prevent the bacteria from producing the nucleotides required for DNA replication .
properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)12-4-3-11-17-21(19,20)14-9-5-7-13-8-6-10-16-15(13)14/h5-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYAWZSGUVGVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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